molecular formula C19H22ClN3O B5298697 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5298697
M. Wt: 343.8 g/mol
InChI Key: CCZCVEGBFGURBL-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A. It also has affinity for dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of these receptors, leading to its psychoactive and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain. It has also been shown to increase heart rate and blood pressure and cause hyperthermia. In humans, this compound has been reported to cause euphoria, increased sociability, and altered perception.

Advantages and Limitations for Lab Experiments

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its effects are well characterized. However, this compound also has several limitations. It has a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that causes adverse effects. It is also a controlled substance, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to develop more selective agonists for specific serotonin and dopamine receptors to minimize adverse effects. Additionally, research could focus on developing methods to increase the therapeutic window of this compound.

Synthesis Methods

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multistep process starting from p-chlorobenzyl chloride and 3-methylphenylpiperazine. The final step involves the reaction of the intermediate compound with a carboxylic acid to form this compound.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects. In neurology, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and stroke. In oncology, this compound has been shown to have antitumor activity in vitro and in vivo.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-5-4-7-17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-6-2-3-8-18(16)20/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCVEGBFGURBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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